molecular formula C16H13F2NO4 B8349147 9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid

9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid

Cat. No. B8349147
M. Wt: 321.27 g/mol
InChI Key: ZEVVMPVJZHBARX-UHFFFAOYSA-N
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Patent
US08476261B2

Procedure details

A solution of ethyl-9′,10′-difluoro-7′-oxospiro[cyclopentane-1,3′(2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylate (13.2 g, 38 mmol) in a mixture of acetic acid/water/H2SO4 (8:6:1 v/v, 75 mL) was heated under reflux for 2 h. The reaction mixture was poured into ice water. A precipitate formed and was collected by filtration, washed with water and then dried to give the title compound (10.5 g, 32.7 mmol, 86%) as a light yellow solid.
Name
ethyl-9′,10′-difluoro-7′-oxospiro[cyclopentane-1,3′(2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylate
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
acetic acid water H2SO4
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7](=[O:25])[C:8]2[CH:9]=[C:10]([F:24])[C:11]([F:23])=[C:12]3[O:17][CH2:16][C:15]4([CH2:21][CH2:20][CH2:19][CH2:18]4)[N:14]([CH:22]=1)[C:13]=23)=[O:5])C>C(O)(=O)C.O.OS(O)(=O)=O>[F:24][C:10]1[C:11]([F:23])=[C:12]2[O:17][CH2:16][C:15]3([CH2:21][CH2:20][CH2:19][CH2:18]3)[N:14]3[CH:22]=[C:6]([C:4]([OH:5])=[O:3])[C:7](=[O:25])[C:8]([CH:9]=1)=[C:13]23 |f:1.2.3|

Inputs

Step One
Name
ethyl-9′,10′-difluoro-7′-oxospiro[cyclopentane-1,3′(2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylate
Quantity
13.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(C=2C=C(C(=C3C2N(C2(CO3)CCCC2)C1)F)F)=O
Name
acetic acid water H2SO4
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O.O.OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C=3N(C4(CO2)CCCC4)C=C(C(C3C1)=O)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.7 mmol
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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